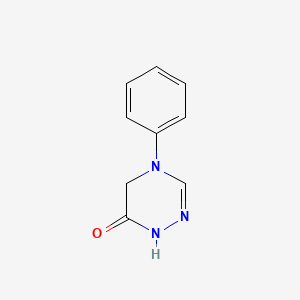
1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Condensation reactions: These reactions involve the condensation of amines with carbonyl compounds, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce different functional groups onto the triazine ring.
Aplicaciones Científicas De Investigación
1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound may interact with DNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine: A parent compound with similar chemical properties.
1,3,5-Triazine: Another triazine isomer with different reactivity.
Pyrimidine: A structurally related compound with a six-membered ring containing nitrogen atoms.
Uniqueness
1,2,4-Triazin-6(1H)-one, 4,5-dihydro-4-phenyl- is unique due to its specific substitution pattern and the presence of a phenyl group, which may impart distinct chemical and biological properties compared to other triazine derivatives.
Propiedades
Número CAS |
312282-31-8 |
|---|---|
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
4-phenyl-1,5-dihydro-1,2,4-triazin-6-one |
InChI |
InChI=1S/C9H9N3O/c13-9-6-12(7-10-11-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,13) |
Clave InChI |
FMYDJKGGGCSENT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NN=CN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


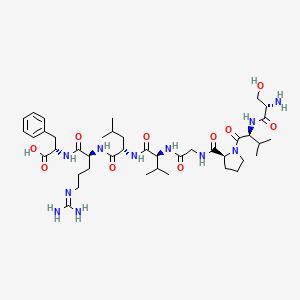

![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)

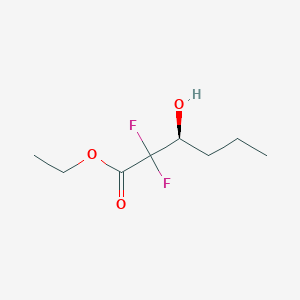

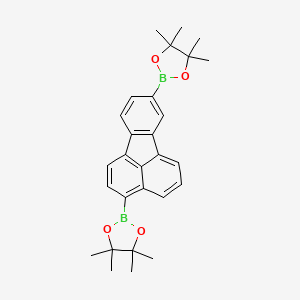
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)

![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
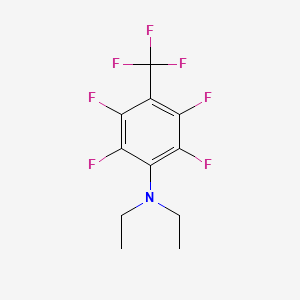
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)

